Pinacolborane
Overview
Description
Pinacolborane, also known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boron-containing compound that has gained significant attention in organic synthesis due to its utility as a reagent in various chemical transformations. It is particularly noted for its role in the borylation of arenes, heteroarenes, alkynes, and vinylarenes, which is a critical step in the synthesis of organoboron compounds that are valuable intermediates in organic chemistry .
Synthesis Analysis
The synthesis of pinacolborane involves the reaction of Grignard reagents with pinacolborane under ambient conditions, which results in the formation of pinacolboronates. This process is facilitated by the elimination of hydridomagnesium bromide and subsequent disproportionation to magnesium hydride and magnesium bromide. The reaction can be performed under Barbier conditions, avoiding Wurtz coupling side products, and is an efficient method for synthesizing pinacolboronates . Additionally, pinacolborane can be used in the lithiation-borylation of carbamates and benzoates to produce boronic esters .
Molecular Structure Analysis
Pinacolborane is characterized by its unique molecular structure, which includes a boron atom bonded to two oxygen atoms in a dioxaborolane ring. This structure is pivotal for its reactivity and the formation of boronic esters. The molecular structure of pinacolborane allows it to participate in various catalytic cycles and to act as a boron source in borylation reactions .
Chemical Reactions Analysis
Pinacolborane is involved in a multitude of chemical reactions. It is used as a boron source in the borylation of arenes and heteroarenes catalyzed by iridium complexes, leading to aryl- and heteroarylboronates . It also reacts with aryl iodides in the presence of copper(I) iodide to form arylboronates . In the absence of metal catalysts, carboxylic acids can catalyze the hydroboration of alkynes with pinacolborane, yielding alkenyl diboronates and monoboronates . Furthermore, pinacolborane is used in the dehydrogenative borylation of vinylarenes catalyzed by rhodium and ruthenium complexes , and in the nitrogen-directed borylation of aromatic N,N-dimethylhydrazones . Electrochemical reduction of polyhalogenated aryl derivatives in the presence of pinacolborane leads to functionalized arylboronic esters , and chromium-catalyzed borylation of vinyl triflates and unactivated aryl carboxylic esters with pinacolborane has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of pinacolborane, such as its solubility in common organic solvents and its stability under various reaction conditions, make it a versatile reagent in organic synthesis. Its ability to undergo reduction reactions and to act as a boron source under mild conditions is particularly noteworthy. The reactivity of pinacolborane is influenced by the nature of the substrates and the catalytic systems employed, as evidenced by the selective formation of boronate esters in the presence of different catalysts .
Scientific Research Applications
Hydroboration of Alkenes and Alkynes
- Catalytic Hydroboration: PBH acts as a hydroboration reagent for alkenes and alkynes, especially when catalyzed by transition metals. For example, rhodium and nickel catalysts are highly effective in this reaction (Pereira & Srebnik, 1996).
Synthesis of Silylboranes and Germylborane Derivatives
- Preparation of Silylboranes: Triorganosilylpinacolboranes have been synthesized using pinacolborane, showcasing its role in the preparation of organoboron compounds (Suginome, Matsuda, & Ito, 2000).
Dehydrogenative Borylation
- Synthesis of Vinylboronates: PBH, when treated with vinylarenes in the presence of rhodium or ruthenium catalysts, yields vinylboronates. This process demonstrates its utility in stereoselective synthesis (Murata et al., 2002).
Arylboronate Formation
- Coupling Reactions: PBH is used in coupling reactions with aryl iodides, facilitated by copper catalysis, to form arylboronates at room temperature (Zhu & Ma, 2006).
Borylation in Organic Synthesis
- Palladium-Catalyzed Borylation: PBH is crucial in the borylation of phenyl bromides, further enabling the synthesis of biaryls through Suzuki-Miyaura coupling (Broutin et al., 2004).
Material Science Applications
- Modification of Polycarbosilane: PBH has been used to modify polycarbosilane for the production of SiC fibers, showcasing its utility in material science (Shang, Shao, & Zhu, 2015).
Other Applications
- Reduction of Ketones: In organic chemistry, PBH catalyzes the reduction of ketones, expanding its utility in various synthetic pathways (Query et al., 2011).
- Electrochemical Applications: PBH is used in the electrochemical synthesis of allylboronic esters, demonstrating its role in electrosynthesis (Godeau et al., 2009).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/C6H12BO2/c1-5(2)6(3,4)9-7-8-5/h1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPWAYBEOJRFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1OC(C(O1)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422852 | |
Record name | Pinacolborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30422852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
25015-63-8 | |
Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinacolborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30422852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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